METHYL 4-[3-(BENZENESULFONYL)PROPANAMIDO]BENZOATE
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Overview
Description
Methyl 4-[3-(benzenesulfonyl)propanamido]benzoate is an organic compound with the molecular formula C18H19NO5S It is a derivative of benzoic acid and contains both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(benzenesulfonyl)propanamido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Amide Bond: The reaction between 4-aminobenzoic acid and 3-(benzenesulfonyl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(benzenesulfonyl)propanamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-[3-(benzenesulfonyl)propanamido]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[3-(benzenesulfonyl)propanamido]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The ester and amide groups may also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3-(benzylsulfonyl)propanamido]benzoate
- Methyl 4-[3-(phenylsulfonyl)propanamido]benzoate
- Methyl 4-[3-(toluenesulfonyl)propanamido]benzoate
Uniqueness
Methyl 4-[3-(benzenesulfonyl)propanamido]benzoate is unique due to the presence of the benzenesulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
methyl 4-[3-(benzenesulfonyl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-23-17(20)13-7-9-14(10-8-13)18-16(19)11-12-24(21,22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSFAICTFJVQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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